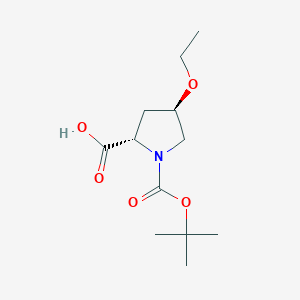

(4R)-1-Boc-4-ethoxy-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R)-1-Boc-4-ethoxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in the formation of proteins. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethoxy group at the fourth carbon atom. The stereochemistry of the compound is specified by the (4R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Boc-4-ethoxy-L-proline typically involves the following steps:

Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.

Introduction of the Ethoxy Group: The ethoxy group is introduced at the fourth carbon atom through an alkylation reaction. This can be done by treating the Boc-protected proline with an ethylating agent such as ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Analyse Des Réactions Chimiques

Types of Reactions: (4R)-1-Boc-4-ethoxy-L-proline undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The carbonyl group in the Boc protecting group can be reduced to form an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 4-ethoxy-1-Boc-proline aldehyde or 4-ethoxy-1-Boc-proline carboxylic acid.

Reduction: Formation of 4-ethoxy-1-Boc-proline alcohol.

Substitution: Formation of various substituted proline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(4R)-1-Boc-4-ethoxy-L-proline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of proline-rich peptides.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of (4R)-1-Boc-4-ethoxy-L-proline involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The ethoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(4S)-1-Boc-4-ethoxy-L-proline: The enantiomer of (4R)-1-Boc-4-ethoxy-L-proline with the opposite configuration at the chiral center.

1-Boc-4-methoxy-L-proline: A similar compound with a methoxy group instead of an ethoxy group.

1-Boc-4-ethoxy-D-proline: The D-enantiomer of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both Boc and ethoxy groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

(4R)-1-Boc-4-ethoxy-L-proline is a significant derivative of proline, an amino acid integral to protein synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility, alongside an ethoxy group that modifies its chemical properties. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

The unique structure of this compound allows it to serve as a versatile building block in peptide synthesis. Its ethoxy substitution contributes to altered solubility and reactivity compared to other proline derivatives. Several synthetic methods have been developed, emphasizing greener approaches that minimize solvent use while maximizing yield and purity.

Biological Interactions

Research indicates that this compound interacts with various biological molecules, which is crucial for understanding its mechanism of action in enzymatic processes. These interactions have been studied in the context of:

- Enzyme Inhibition : The compound has shown potential as an inhibitor in certain enzymatic pathways, which could be leveraged for therapeutic purposes.

- Protein Stability : Studies have demonstrated that the stereochemistry of 4-substituted prolines, including this compound, influences protein conformation and stability .

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Cancer Treatment : The compound has been noted for its role in modulating cell behavior, potentially influencing tumor cell proliferation and migration .

- Tissue Regeneration : Proline metabolism has been linked to beneficial tissue regeneration processes, making this compound a candidate for regenerative medicine .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other proline derivatives is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (2S,4R)-N-Boc-4-hydroxy-L-proline | Hydroxy group at position 4 | Primarily used in asymmetric synthesis |

| (3R)-N-Boc-3-hydroxyproline | Hydroxy group at position 3 | Known for facilitating peptide bond formation |

| (2S,3S)-N-Boc-3-fluoro-L-proline | Fluorine substitution at position 3 | Enhances lipophilicity, influencing biological activity |

| (2S,4S)-N-Boc-4-methylproline | Methyl group at position 4 | Provides steric hindrance affecting reactivity |

The ethoxy substitution in this compound distinguishes it from these analogs by altering its solubility and reactivity profile.

Case Studies and Research Findings

Recent studies have highlighted the conformational preferences of substituted prolines in various biological contexts. For instance, investigations into collagen model peptides have shown that the 4-substitution affects main chain conformation significantly, which can impact protein folding and stability .

Moreover, research has demonstrated that the incorporation of this compound into pharmaceutical compounds can enhance their efficacy by stabilizing desired conformations within proteins .

Propriétés

IUPAC Name |

(2S,4R)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAHQJOZYJQXQX-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.